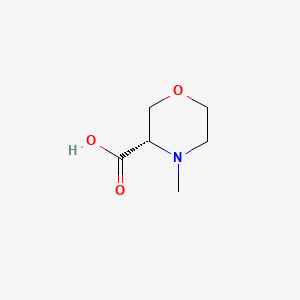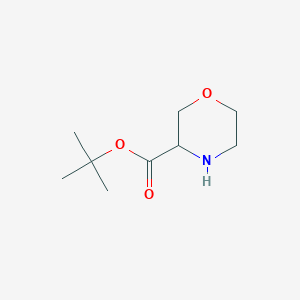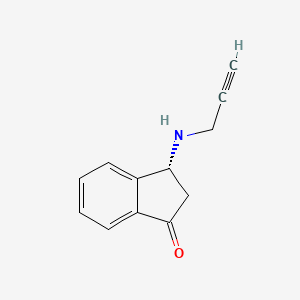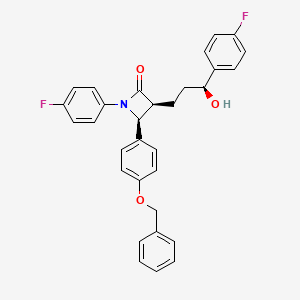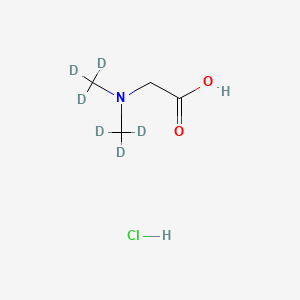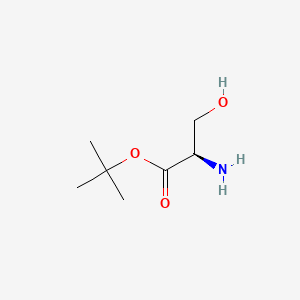
4-Fluorophenol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenol-d5 is a deuterated derivative of 4-Fluorophenol, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies. The molecular formula of this compound is C6D5FO, and it has a molecular weight of 117.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorophenol-d5 can be synthesized through the fluorination of phenol-d5. The process involves dissolving phenol-d5 in a suitable solvent, followed by the addition of an oxidizing agent such as hydrogen peroxide or benzoyl peroxide, and a fluorinating agent like hydrogen fluoride gas or boron trifluoride. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenol-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to hydroquinone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Fluorophenol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the synthesis of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Fluorophenol-d5 involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism. The compound can undergo defluorination by enzymes such as cytochrome P450, leading to the formation of hydroquinone and other metabolites .
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenol-d5 can be compared with other fluorinated phenols and deuterated compounds:
4-Fluorophenol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position, leading to different reactivity and applications.
3-Fluorophenol: Another positional isomer with the fluorine atom at the meta position, also exhibiting distinct chemical behavior.
4-Chlorophenol: A halogenated phenol with chlorine instead of fluorine, used in different industrial applications .
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying reaction mechanisms are crucial.
Eigenschaften
CAS-Nummer |
1219804-93-9 |
|---|---|
Molekularformel |
C6H5FO |
Molekulargewicht |
117.134 |
IUPAC-Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI-Schlüssel |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
SMILES |
C1=CC(=CC=C1O)F |
Synonyme |
4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




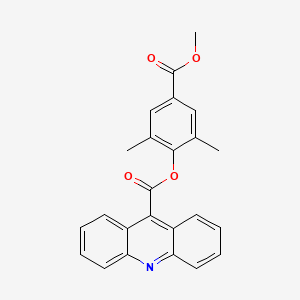
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)


